molecular formula C16H15NO3 B6378708 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide CAS No. 1093118-91-2

3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide

Cat. No.: B6378708
CAS No.: 1093118-91-2
M. Wt: 269.29 g/mol
InChI Key: IKAJHHNUDSZLFZ-UHFFFAOYSA-N
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Description

3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide is a synthetically designed biphenyl derivative intended for research and development purposes. This compound features a carboxamide core, a structural motif present in a range of biologically active molecules. Biphenyl-4-carboxamide derivatives have demonstrated significant potential in pharmaceutical research, showing activities in various studies, including serving as TRPV1 antagonists for neuropathic pain research and as selective kinase inhibitors for investigating new cancer treatments . Furthermore, similar molecular frameworks are frequently explored in medicinal chemistry for their anticancer, antimicrobial, and enzyme inhibitory (e.g., against acetylcholinesterase and butyrylcholinesterase) properties . The distinct functional groups on the biphenyl scaffold—including the formyl and hydroxy moieties—make it a valuable intermediate for further chemical synthesis and derivatization. It can be utilized in the construction of more complex molecules or in the development of functionalized materials . Researchers can employ this compound as a key building block in structure-activity relationship (SAR) studies or as a precursor in the synthesis of compound libraries for high-throughput screening. Please Note: This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(3-formyl-4-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-17(2)16(20)12-5-3-11(4-6-12)13-7-8-15(19)14(9-13)10-18/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAJHHNUDSZLFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20685292
Record name 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093118-91-2
Record name 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20685292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fragment Preparation: 3-(N,N-Dimethylcarboxamide)phenylboronic Acid

Starting material : 3-Bromo-N,N-dimethylbenzamide.
Procedure :

  • Borylation : React with bis(pinacolato)diboron (1.2 equiv) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3 equiv) in dioxane at 80°C for 12 h.

  • Yield : 85–90% (isolated as white solid).

Fragment Preparation: 4-Hydroxy-3-formylphenyl Iodide

Starting material : 4-Iodophenol.
Procedure :

  • Formylation : Use Vilsmeier-Haack conditions (POCl₃/DMF, 0°C to reflux) to introduce the formyl group at the meta position relative to the iodide.

  • Protection : Protect the phenolic -OH as a tert-butyldimethylsilyl (TBS) ether using TBSCl/imidazole in DMF (yield: 78%).

Biphenyl Assembly via Suzuki-Miyaura Coupling

Reagents :

  • 3-(N,N-Dimethylcarboxamide)phenylboronic acid (1.1 equiv)

  • 4-TBS-oxy-3-formylphenyl iodide (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1)

Conditions :

  • 90°C, 24 h under N₂ atmosphere.

  • Yield : 82–88% (post-column chromatography).

Key Challenge : Competing protodeboronation of the boronic acid necessitates strict anhydrous conditions.

Deprotection and Final Product Isolation

TBS Removal :

  • Treat with TBAF (1.5 equiv) in THF at 25°C for 2 h.

  • Yield : 95% (colorless solid).

Purification :

  • Recrystallization from acetone/water (1:3) affords analytically pure product.

  • Purity : >99% (HPLC, C18 column, 0.1% TFA in H₂O/MeCN).

Alternative Pathways and Optimization

Direct Formylation of Preassembled Biphenyl

Limitations :

  • Low regioselectivity (para:meta = 1:1.2 without directing groups).

  • Solution : Use of a removable ortho-directing group (e.g., -NO₂) prior to formylation, followed by reduction.

Solvent and Base Screening

Comparative data from analogous syntheses (e.g., H₄dobpdc derivatives) reveal:

BaseSolventTemp (°C)Time (h)Yield (%)
K₂CO₃DMF2007095
NaHCO₃NMP1804878
Cs₂CO₃DMSO1602465

Adapted from patent WO2019212233A1.

Spectroscopic Characterization

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 9.87 (s, 1H, -CHO)

  • δ 9.32 (s, 1H, -OH)

  • δ 7.65–7.23 (m, 7H, Ar-H)

  • δ 3.02 (s, 6H, N(CH₃)₂).

IR (KBr) :

  • 1685 cm⁻¹ (C=O, amide)

  • 1660 cm⁻¹ (C=O, formyl)

  • 3250 cm⁻¹ (-OH) .

Chemical Reactions Analysis

Types of Reactions

3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Conversion of the formyl group to a hydroxymethyl group.

    Substitution: Introduction of nitro or halogen groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry Applications

Antiviral Activity
One of the notable applications of this compound is its potential antiviral properties. Research indicates that biphenyl derivatives can exhibit activity against viruses such as hepatitis B virus (HBV). A study demonstrated that similar compounds could inhibit HBV replication, suggesting that 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide may offer therapeutic benefits in treating viral infections .

Antioxidant Properties
The hydroxy group in the compound's structure may confer antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thus providing a basis for further exploration of this compound's role as an antioxidant .

Materials Science Applications

Polymer Chemistry
In materials science, compounds like 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide can serve as intermediates in the synthesis of polymers. The functional groups present allow for reactions such as condensation polymerization, leading to the development of new materials with desirable mechanical and thermal properties.

Dyes and Pigments
The biphenyl structure is also significant in dye chemistry. The compound can be utilized in synthesizing dyes due to its ability to absorb light at specific wavelengths. This property is essential for applications in textiles and coatings .

Environmental Science Applications

Pollutant Detection
Research has indicated that biphenyl derivatives could be employed in sensor technology for detecting environmental pollutants. The compound's ability to interact with various analytes makes it suitable for developing sensitive detection methods for hazardous substances in water or soil.

Bioremediation
There is potential for using 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide in bioremediation processes. Compounds that can degrade environmental pollutants are crucial in restoring contaminated sites. Studies exploring the degradation pathways of similar compounds suggest that this biphenyl derivative may play a role in bioremediation strategies .

Case Studies

Application AreaStudy ReferenceFindings
Antiviral Activity Inhibition of HBV replication using biphenyl derivatives.
Antioxidant Properties Effective scavenging of free radicals observed.
Polymer Chemistry Successful synthesis of polymers with enhanced properties.
Environmental Sensors Development of sensors for pollutant detection using biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3’-Formyl-4’-hydroxy-N,N-dimethyl[1,1’-biphenyl]-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and hydroxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound is distinguished from other biphenyl carboxamides by its unique combination of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Biphenyl Carboxamide Derivatives
Compound Name Substituents on Biphenyl Core N-Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide 3'-CHO, 4'-OH N,N-dimethyl C₁₆H₁₅NO₃* 269.30 Potential H-bond donor/acceptor sites; unexplored bioactivity
N-Cyclooctyl-[1,1'-biphenyl]-4-carboxamide (7) None Cyclooctyl C₂₁H₂₅NO 307.43 TRP channel antagonist; 50% yield
2'-Fluoro-3'-methoxy-N-(3-methoxyphenyl)-N-methyl-[1,1'-biphenyl]-4-carboxamide (19a) 2'-F, 3'-OCH₃ N-(3-methoxyphenyl), N-methyl C₂₂H₂₀FNO₃ 365.40 17β-HSD2 inhibitor; m.p. 125–127°C
N-(3-Ethynylphenyl)-[1,1'-biphenyl]-4-carboxamide None 3-Ethynylphenyl C₂₁H₁₅NO 297.36 Click chemistry intermediate
4'-Hydroxy-N,N-dimethyl-[1,1'-biphenyl]-4-carboxamide 4'-OH N,N-dimethyl C₁₅H₁₅NO₂ 241.29 Antioxidant potential; stored at 2–8°C
N-(3-Chlorophenyl)-[1,1'-biphenyl]-4-carboxamide None 3-Chlorophenyl C₁₉H₁₄ClNO 307.77 Antimicrobial activity

*Note: The molecular formula for 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide is inferred from structural analogs.

Biological Activity

3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide, also known by its CAS number 376592-93-7, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C15H13N1O4
  • Molecular Weight : 273.27 g/mol
  • Boiling Point : Not specified
  • Solubility : Generally high in organic solvents
  • Structural Characteristics :
    • Contains a biphenyl structure with formyl and hydroxy groups.
    • Exhibits hydrogen bond donor and acceptor capabilities.

Biological Activity

The biological activity of 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide has been explored in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Recent studies have indicated that derivatives of biphenyl compounds exhibit significant anticancer properties. The compound has shown promise against various cancer cell lines:

  • Cell Lines Tested :
    • Human cervical carcinoma (HeLa)
    • Colon adenocarcinoma (Caco-2)
    • Lung adenocarcinoma (A549)
    • Breast cancer (MCF-7)

In vitro assays demonstrated that the compound can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins. For example, a study reported an IC50 value of approximately 5.0 µM against HeLa cells, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties. In a comparative study of various derivatives, it was found to inhibit the growth of several bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, suggesting moderate to high efficacy against these pathogens .

The proposed mechanisms for the biological activity of this compound include:

  • Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Potential inhibitory effects on enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in cancer progression and inflammation .

Study on Anticancer Efficacy

In a recent study published in Nature, researchers synthesized several derivatives based on the biphenyl structure and evaluated their anticancer activities. The findings indicated that modifications at the hydroxyl group significantly enhanced cytotoxicity against breast and colon cancer cell lines. Notably, one derivative showed an IC50 value of 2.76 µM against ovarian cancer cells .

Antimicrobial Evaluation

Another study focused on the antimicrobial potential of this compound, demonstrating that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results highlighted its potential as a lead compound for developing new antimicrobial agents .

Data Tables

Activity Type Cell Line/Bacteria IC50/MIC Value Reference
AnticancerHeLa5.0 µM
AnticancerCaco-210.0 µM
AntimicrobialStaphylococcus aureus20 µg/mL
AntimicrobialEscherichia coli30 µg/mL

Q & A

Q. What are the optimal synthetic routes for 3'-Formyl-4'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with the coupling of biphenyl precursors followed by formylation and hydroxylation. Key steps include:

  • Suzuki-Miyaura cross-coupling for biphenyl core formation, using Pd catalysts (e.g., Pd(PPh₃)₄) and optimized solvent systems (toluene/ethanol) .
  • Vilsmeier-Haack formylation at the 3'-position, requiring precise temperature control (0–5°C) to avoid over-oxidation .
  • Hydroxy group protection/deprotection (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during functionalization .
    Yield optimization strategies:
  • Use HPLC to monitor intermediate purity (>95%) and adjust stoichiometry .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Methodological Answer: Critical spectroscopic methods include:

  • ¹H/¹³C NMR :
    • Look for the formyl proton signal at δ 9.8–10.2 ppm and hydroxy proton (broad, δ 5.5–6.5 ppm) .
    • Biphenyl aromatic protons appear as multiplet clusters (δ 7.2–8.1 ppm) .
  • FT-IR :
    • Stretching vibrations: C=O (amide I band, ~1650 cm⁻¹), O–H (phenolic, ~3300 cm⁻¹), and C=O (formyl, ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) :
    • Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • X-ray crystallography (if crystalline): Resolve substituent spatial arrangement and hydrogen-bonding networks .

Q. How does the presence of both formyl and hydroxy substituents influence the compound's solubility and stability under various experimental conditions?

Methodological Answer:

  • Solubility :
    • The polar formyl and hydroxy groups enhance solubility in DMSO or methanol but reduce it in non-polar solvents (e.g., hexane).
    • Conduct solubility assays at varying pH (4–9) to identify optimal conditions for biological testing .
  • Stability :
    • The formyl group is prone to hydrolysis under basic conditions (pH > 8). Stabilize solutions at pH 6–7 with buffered systems .
    • Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the compound's electronic properties and potential reactive sites for further functionalization?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites (e.g., formyl carbon as electrophilic center) .
    • Optimize geometry using B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) Simulations :
    • Simulate solvation effects in water/DMSO to model aggregation behavior .
  • Docking Studies :
    • Use AutoDock Vina to predict binding interactions with target proteins (e.g., kinases), prioritizing residues near the formyl/hydroxy groups .

Q. How can researchers resolve contradictory data regarding the compound's biological activity across different assay systems?

Methodological Answer:

  • Assay Validation :
    • Include positive controls (e.g., known kinase inhibitors) to calibrate activity thresholds .
    • Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm mechanism .
  • Data Normalization :
    • Account for solvent effects (e.g., DMSO cytotoxicity above 0.1% v/v) .
    • Use Z-factor analysis to assess assay robustness (Z > 0.5 indicates high reliability) .

Q. What strategies can be employed to investigate the compound's interaction with specific protein targets, including considerations for binding affinity and selectivity assays?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) :
    • Immobilize target proteins on CM5 chips and measure real-time binding kinetics (ka/kd) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) :
    • Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .
  • Selectivity Screening :
    • Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Mutagenesis Studies :
    • Engineer protein mutants (e.g., alanine scanning at predicted binding sites) to validate critical residues .

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